2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride
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Overview
Description
2-Phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C13H10Cl2N2O2S. It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Benzimidazole Synthesis: Starting from o-phenylenediamine and formic acid, the benzimidazole core can be formed through a cyclization reaction.
Sulfonylation: The benzimidazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the sulfonyl chloride with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Sulfonyl Oxides: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Products: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications are being explored, including the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, leading to cell disruption and death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that are crucial for microbial survival.
Comparison with Similar Compounds
2-Phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include:
Benzimidazole derivatives: These compounds share the benzimidazole core but may have different substituents and functional groups.
Sulfonyl chloride derivatives: These compounds contain the sulfonyl chloride group but may have different aromatic or aliphatic structures.
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Properties
IUPAC Name |
2-phenyl-3H-benzimidazole-5-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S.ClH/c14-19(17,18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;/h1-8H,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFFKPDBUXAKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27503-80-6 |
Source
|
Record name | 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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